molecular formula C9H7F6N B3038155 2,5-Bis(trifluoromethyl)benzylamine CAS No. 771582-21-9

2,5-Bis(trifluoromethyl)benzylamine

Cat. No.: B3038155
CAS No.: 771582-21-9
M. Wt: 243.15 g/mol
InChI Key: IFPBPVAFNHXNFN-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Benzylamines in Chemical Science

Fluorinated benzylamines are a class of organic compounds that have garnered considerable attention due to the unique properties conferred by the fluorine atoms. The incorporation of fluorine, the most electronegative element, into organic molecules can dramatically alter their physical, chemical, and biological characteristics. sigmaaldrich.com The carbon-fluorine bond is one of the strongest in organic chemistry, which lends high thermal and chemical stability to fluorinated compounds. ossila.com

In the context of medicinal chemistry and drug design, the introduction of fluorine or trifluoromethyl (-CF3) groups is a widely used strategy to enhance the efficacy of therapeutic agents. sigmaaldrich.comrsc.org These groups can improve a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing its half-life in the body. nih.gov Furthermore, the lipophilicity, or fat-solubility, of a compound can be fine-tuned with fluorine, which can enhance its ability to permeate biological membranes. mdpi.com The strategic placement of fluorine can also influence a molecule's conformation and electronic properties, leading to stronger binding interactions with target proteins. nih.govgoogle.com Consequently, fluorinated benzylamines, including the 2,5-bis(trifluoromethyl) derivative, are valued as key building blocks for creating new pharmaceuticals with improved pharmacokinetic profiles.

Historical Perspective on the Synthesis and Exploration of 2,5-Bis(trifluoromethyl)benzylamine

The journey of this compound is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compounds were reported in the 19th century, the field remained relatively undeveloped for many years due to the extreme reactivity of elemental fluorine. ossila.comgoogle.com The development of safer and more selective fluorination methods in the 20th century paved the way for the synthesis of a wide range of complex fluorinated molecules.

While a definitive first synthesis of this compound is not prominently documented, its synthesis is logically predicated on the availability of key precursors. The synthesis of its parent aniline, 2,5-bis(trifluoromethyl)aniline, relies on the nitration of 1,4-bis(trifluoromethyl)benzene (B1346883). Early methods for this nitration step were reported as far back as 1953. sigmaaldrich.commdpi.com These patents and scientific articles describe the production of 2,5-bis(trifluoromethyl)nitrobenzene (B1333550), which can then be reduced to the corresponding aniline. sigmaaldrich.com

The synthesis of this compound itself typically proceeds through the reductive amination of 2,5-bis(trifluoromethyl)benzaldehyde (B1302421). This common and reliable method uses a reducing agent, such as sodium borohydride (B1222165), to convert the aldehyde and an amine source into the desired benzylamine (B48309). The commercial availability of this benzylamine today is a testament to the refinement of these synthetic routes, making it an accessible building block for further research. sigmaaldrich.com

Overview of Current Research Directions and Gaps

Current research leverages the unique properties of this compound, primarily utilizing it as a structural motif in the synthesis of more complex molecules. Its established role as a pharmaceutical intermediate continues to be explored, with studies investigating its potential incorporation into novel antimicrobial and antiviral agents. The two -CF3 groups are known to enhance lipophilicity and metabolic stability, properties that are critical in the development of effective drugs.

While this compound is a valuable reagent, a noticeable gap exists in the published literature regarding its direct application in cutting-edge research when compared to its 3,5-isomer. The 3,5-isomer has been featured in the development of novel protecting groups for amines, organocatalysts, and ligands for metal complexes. rsc.orggoogle.com Analogous applications for the 2,5-isomer are less frequently reported, suggesting a potential area for future exploration.

Furthermore, related fluorinated diamine compounds, such as 2,2'-Bis(trifluoromethyl)benzidine, are being used to synthesize high-performance polyimides for applications in flexible solar cells and advanced electronics. ossila.com This points to a potential, yet largely untapped, research direction for this compound in the field of materials science. The development of new polymers or functional materials derived from this specific isomer could yield novel properties and applications. There is also potential in creating new ligands for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), an area where other fluorinated amines have shown promise. ossila.com

Data Tables

Table 1: Physical and Chemical Properties of this compound This table is interactive. Users can sort the data by clicking on the headers.

Property Value Source(s)
Molecular Formula C₉H₇F₆N
Molecular Weight 243.15 g/mol
Appearance Solid
Melting Point 50-55 °C sigmaaldrich.com
Flash Point 78 °C (closed cup) sigmaaldrich.com

| CAS Number | 771582-21-9 | |

Table 2: Compound Names Mentioned in this Article

Compound Name
1,4-Bis(trifluoromethyl)benzene
2,2'-Bis(trifluoromethyl)benzidine
2,5-Bis(trifluoromethyl)aniline
2,5-Bis(trifluoromethyl)benzaldehyde
This compound
2,5-Bis(trifluoromethyl)nitrobenzene
3,5-Bis(trifluoromethyl)benzylamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,5-bis(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-3H,4,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPBPVAFNHXNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268048
Record name 2,5-Bis(trifluoromethyl)benzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771582-21-9
Record name 2,5-Bis(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771582-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)benzenemethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID501268048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2,5 Bis Trifluoromethyl Benzylamine

Established Synthetic Routes for 2,5-Bis(trifluoromethyl)benzylamine

The direct synthesis of this compound is predominantly achieved from its corresponding aldehyde or nitrile, leveraging well-established reduction techniques.

Reductive Amination Protocols from 2,5-Bis(trifluoromethyl)benzaldehyde (B1302421)

A principal method for preparing this compound is the reductive amination of 2,5-bis(trifluoromethyl)benzaldehyde. This reaction typically involves the condensation of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. Common reducing agents employed for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The electron-withdrawing nature of the two trifluoromethyl groups on the aromatic ring influences the reactivity of the aldehyde and the stability of the intermediates.

Another synthetic pathway involves the reduction of 2,5-bis(trifluoromethyl)benzonitrile. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) is typically used to convert the nitrile group directly to the aminomethyl group (-CH₂NH₂).

Industrial Production Methods and Optimization Strategies

On an industrial scale, the synthesis of this compound is likely based on the same fundamental routes, such as the reductive amination of 2,5-bis(trifluoromethyl)benzaldehyde or the reduction of the corresponding benzonitrile. Optimization for large-scale production focuses on maximizing yield, purity, and cost-effectiveness. This includes fine-tuning reaction conditions like temperature, pressure, and catalyst loading, as well as selecting more economical reagents and solvents. For instance, catalytic hydrogenation could be a preferred method over metal hydrides for reduction steps due to safety, cost, and waste reduction considerations. A new industrial process for a similar compound, 2,2'-bis(trifluoromethyl)benzidine, has been developed with a reported yield of 99%, highlighting the potential for highly efficient industrial syntheses in this class of compounds. chemicalbook.com

Synthesis of Key Precursors and Intermediates

The accessibility of this compound is dependent on the efficient synthesis of its key precursors. The following sections describe the preparation of these crucial starting materials.

Nitration of 1,4-Bis(trifluoromethyl)benzene (B1346883) to 2,5-Bis(trifluoromethyl)nitrobenzene (B1333550)

The synthesis of the key intermediate, 2,5-bis(trifluoromethyl)nitrobenzene, starts from the commercially available 1,4-bis(trifluoromethyl)benzene. google.comgoogle.com The introduction of a nitro group onto the benzene (B151609) ring is achieved through electrophilic aromatic substitution.

Historically, nitrating 1,4-bis(trifluoromethyl)benzene with 100% nitric acid in the presence of 24% fuming sulfuric acid at high temperatures (90-105°C) resulted in a modest yield of 35%. google.comgoogle.com A patented, improved process involves nitrating 1,4-bis(trifluoromethyl)benzene with nitric acid in a solvent system containing sulfuric acid (91-100% concentration) or fuming sulfuric acid (with a sulfur trioxide concentration up to 20%). google.comgoogle.com This optimized method can produce 2,5-bis(trifluoromethyl)nitrobenzene with significantly higher yields, reaching up to 70.3%, and high purity (99.6% by GC analysis). google.com

Table 1: Nitration of 1,4-Bis(trifluoromethyl)benzene

Nitrating Agent Solvent/Catalyst Temperature (°C) Yield (%) Reference
100% Nitric Acid 24% Fuming Sulfuric Acid 90-105 35 google.comgoogle.com
Nitric Acid 91-100% Sulfuric Acid or ≤20% Fuming Sulfuric Acid Not specified up to 70.3 google.com

Reduction of 2,5-Bis(trifluoromethyl)nitrobenzene to 2,5-Bis(trifluoromethyl)aniline

The subsequent step involves the reduction of the nitro group of 2,5-bis(trifluoromethyl)nitrobenzene to an amino group, yielding 2,5-bis(trifluoromethyl)aniline. google.comgoogle.com This transformation is a well-established chemical process. A common method detailed in patent literature is catalytic hydrogenation. google.comgoogle.com The reaction is carried out using hydrogen gas and a catalyst, such as Raney Nickel, in a solvent like isopropanol. google.com The process is conducted at elevated temperatures (70-90°C) and pressure, leading to high yields (e.g., 73%) and excellent purity (99.4% by GC). google.com

Table 2: Reduction of 2,5-Bis(trifluoromethyl)nitrobenzene

Reducing Agent Catalyst Solvent Temperature (°C) Yield (%) Purity (%) Reference

Derivatization from 2,5-Bis(trifluoromethyl)benzyl bromide

An alternative, implicit pathway to this compound involves the derivatization of 2,5-bis(trifluoromethyl)benzyl bromide. This benzyl (B1604629) halide is commercially available and can serve as a versatile intermediate. frontierspecialtychemicals.comsigmaaldrich.com The conversion of a benzyl bromide to a benzylamine (B48309) is a standard organic transformation. One common method is nucleophilic substitution with an amine source. For example, reaction with aqueous methylamine (B109427) has been shown to be effective for the synthesis of the related 3,5-bis(trifluoromethyl)-N-methyl-benzylamine from its corresponding benzyl chloride. google.com

Another synthetic strategy proceeds via an azide (B81097) intermediate. The benzyl bromide can be converted to the corresponding benzyl azide by reaction with sodium azide (NaN₃). rsc.org The resulting azide can then be reduced to the primary amine using various methods, such as catalytic hydrogenation or reduction with LiAlH₄. This two-step sequence is a reliable way to introduce a primary amine group while avoiding the over-alkylation issues that can occur in direct amination reactions. google.com

Chemical Reactivity Profiles and Mechanistic Investigations of 2,5 Bis Trifluoromethyl Benzylamine

Fundamental Chemical Transformations of the Amine Moiety

The primary amine group in 2,5-Bis(trifluoromethyl)benzylamine is a key functional group that participates in a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitutions.

Oxidation Reactions to Nitro and Nitroso Derivatives

Reduction Reactions to Amine Derivatives

While this compound is itself an amine, its derivatives can undergo reduction back to an amine functionality. A notable example is the reduction of a nitro-substituted derivative. In a two-step synthesis, this compound can first be reacted with 1-fluoro-2-nitrobenzene (B31998) to form N-(2,5-bis(trifluoromethyl)benzyl)-2-nitroaniline. This intermediate can then be reduced to N¹-(2,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine. mdpi.com

This reduction is typically achieved through catalytic hydrogenation. A common method involves using a palladium-on-carbon (Pd-C) catalyst in the presence of hydrogen gas (H₂). mdpi.com The reaction is generally carried out in a suitable solvent, such as ethanol, under pressure. mdpi.com This process efficiently converts the nitro group (-NO₂) to a primary amine group (-NH₂), yielding the corresponding diamine. mdpi.com

Table 1: Reduction of N-(2,5-bis(trifluoromethyl)benzyl)-2-nitroaniline

ReactantReagents & ConditionsProductYieldReference
N-(2,5-bis(trifluoromethyl)benzyl)-2-nitroaniline10% Pd-C, H₂ (4 bar), EtOH, 25 °C, 6 hN¹-(2,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine97% mdpi.com

Nucleophilic Substitution Reactions Involving the Benzylamine (B48309) Group

The amine group of this compound is nucleophilic and readily participates in substitution reactions with various electrophiles. This reactivity allows for the synthesis of a wide range of N-substituted derivatives.

One example is the nucleophilic aromatic substitution reaction with 1-fluoro-2-nitrobenzene. In this reaction, the amine group of this compound attacks the electron-deficient aromatic ring of 1-fluoro-2-nitrobenzene, displacing the fluoride (B91410) ion. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in an anhydrous solvent like dimethylformamide (DMF). mdpi.com This reaction proceeds at room temperature over an extended period to yield N-(2,5-bis(trifluoromethyl)benzyl)-2-nitroaniline in high yield. mdpi.com

Another significant reaction is the direct amidation with carboxylic acids. A metal- and catalyst-free synthesis of N-(2,5-bis(trifluoromethyl)benzyl)stearamide has been reported. mdpi.com This reaction involves the direct condensation of this compound with stearic acid at an elevated temperature (140 °C) under solvent-free conditions. mdpi.com The removal of water, the byproduct of the reaction, helps to drive the equilibrium towards the formation of the amide. mdpi.com

Table 2: Nucleophilic Substitution Reactions of this compound

ElectrophileReagents & ConditionsProductYieldReference
1-fluoro-2-nitrobenzeneK₂CO₃, anhydrous DMF, 25 °C, 72 hN-(2,5-bis(trifluoromethyl)benzyl)-2-nitroaniline98% mdpi.com
Stearic acid140 °C, 24 h, solvent-freeN-(2,5-bis(trifluoromethyl)benzyl)stearamideModerate mdpi.com

Exploration of Reaction Mechanisms in Amine-Involving Syntheses

The investigation of reaction mechanisms provides a deeper understanding of the factors that control the reactivity and product formation in syntheses involving this compound. One such study focused on the solventless direct amidation reaction to form N-(2,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

In this research, Density Functional Theory (DFT) calculations were employed to study the molecular structure and reactivity of the reactants and the product. mdpi.com The geometry of N-(2,5-bis(trifluoromethyl)benzyl)stearamide was optimized using the B3LYP method with a 6-311+G(d,p) basis set. mdpi.com Such computational studies can provide insights into the electronic properties, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential, which are crucial for understanding the reaction pathway. mdpi.com Although the detailed step-by-step mechanism of this specific thermal amidation was not explicitly elucidated in the provided information, the use of DFT suggests a focus on understanding the electronic and structural factors that facilitate this catalyst-free transformation. The removal of water is noted as a key factor in displacing the equilibrium towards amide formation, indicating a condensation mechanism. mdpi.com

Computational Chemistry and Theoretical Modeling of 2,5 Bis Trifluoromethyl Benzylamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a standard tool in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying molecules of moderate size like 2,5-Bis(trifluoromethyl)benzylamine. nih.gov DFT methods, such as the widely used B3LYP functional, can accurately reproduce geometries, vibrational frequencies, and electronic properties for a wide range of molecules. nih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to the minimum energy on the potential energy surface.

The methodology typically employs a DFT functional, like B3LYP (Becke's three-parameter hybrid function with the Lee–Yang–Parr correlation functional), combined with a suitable basis set, such as 6-311+G(d,p). mdpi.comresearchgate.net The basis set defines the set of mathematical functions used to build the molecular orbitals. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are negligible and the total energy is at a minimum.

Conformational analysis is also critical for flexible molecules like benzylamines. This involves identifying various low-energy conformers that arise from rotation around single bonds, such as the C-C bond between the phenyl ring and the methylene (B1212753) group (-CH₂-) and the C-N bond of the amine group (-NH₂). Each conformer represents a local minimum on the energy surface, and identifying the global minimum (the most stable conformer) is essential for accurate subsequent calculations.

Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. This analysis centers on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial quantum chemical property. researchgate.net A small energy gap suggests that the molecule is more reactive, less stable, and more easily polarizable. researchgate.net Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. nih.gov The presence of two strong electron-withdrawing trifluoromethyl (-CF₃) groups on the benzene (B151609) ring is expected to significantly influence the electronic structure of this compound, likely lowering the energy levels of both the HOMO and LUMO. The distribution of these frontier orbitals reveals the most probable regions for electron donation and acceptance within the molecule. beilstein-journals.org

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. researchgate.net

The standard color scheme is as follows:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net

Green: Represents regions of neutral or zero potential. researchgate.net

Yellow and Orange: Indicate intermediate levels of negative potential.

For this compound, the MEP map would be expected to show a region of high electron density (red) around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for interaction with electrophiles. The highly electronegative fluorine atoms of the trifluoromethyl groups and the hydrogen atoms of the aromatic ring and amine group would likely create regions of positive potential (blue), indicating them as potential sites for nucleophilic interaction. researchgate.net

Theoretical vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to aid in the interpretation of experimental infrared (IR) and Raman spectra. The calculation, typically done using the same DFT method and basis set as the geometry optimization, predicts the frequencies of the fundamental modes of molecular vibration. nih.gov

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity in the theoretical model and the use of a finite basis set. Therefore, the computed frequencies are commonly scaled by an empirical factor to improve agreement with experimental data. scirp.org By comparing the simulated spectrum with an experimental one, researchers can validate the calculated structure and make detailed assignments of the observed vibrational bands to specific motions of the atoms (e.g., N-H stretching, C-F stretching, aromatic ring vibrations). mdpi.comresearchgate.net The analysis of these vibrations can be further detailed using Potential Energy Distribution (PED) analysis. nih.gov

Quantum Descriptors and Global Reactivity Analysis (General methodology applicable to such compounds)

From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. These descriptors provide a theoretical framework for understanding a molecule's behavior in chemical reactions. mdpi.com The key descriptors are calculated using the principles of conceptual DFT, often relying on Koopmans' theorem, which approximates the ionization potential and electron affinity from the HOMO and LUMO energies, respectively. mdpi.com

The primary global reactivity descriptors include:

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. (IP ≈ -E_HOMO)

Electron Affinity (EA): The energy released when an electron is added to a molecule. (EA ≈ -E_LUMO)

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. (χ ≈ (IP + EA) / 2)

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system. (μ = -χ)

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. (η ≈ (IP - EA) / 2) Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. (ω = μ² / 2η)

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their chemical behavior. mdpi.comdntb.gov.ua

Table of Calculated Global Reactivity Descriptors (Illustrative) This table illustrates the type of data generated from a DFT analysis. The values are not specific to this compound and are for demonstrative purposes.

DescriptorFormulaTypical Significance
HOMO Energy (E_HOMO) -Electron-donating ability
LUMO Energy (E_LUMO) -Electron-accepting ability
Energy Gap (ΔE) E_LUMO - E_HOMOChemical reactivity and stability
Ionization Potential (IP) IP ≈ -E_HOMOEnergy to remove an electron
Electron Affinity (EA) EA ≈ -E_LUMOAbility to accept an electron
Electronegativity (χ) χ ≈ (-E_HOMO - E_LUMO) / 2Electron-attracting power
Chemical Hardness (η) η ≈ (E_LUMO - E_HOMO) / 2Resistance to charge transfer
Chemical Softness (S) S = 1 / 2ηReciprocal of hardness
Electrophilicity Index (ω) ω = (E_HOMO + E_LUMO)² / (8(E_LUMO - E_HOMO))Propensity to accept electrons
Chemical Potential (μ) μ ≈ (E_HOMO + E_LUMO) / 2Electron escaping tendency

Future Research Directions and Emerging Paradigms for 2,5 Bis Trifluoromethyl Benzylamine

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of fluorinated benzylamines often involves multi-step processes that may utilize harsh reagents or produce significant waste. For instance, a common route to benzylamines is the reductive amination of the corresponding benzaldehyde, which can employ metal hydride reducing agents. The future of synthesizing 2,5-Bis(trifluoromethyl)benzylamine is geared towards greener, more efficient, and atom-economical methods.

Key areas of development include:

Advanced Catalytic Systems: The field of organofluorine chemistry has seen a surge in the development of novel catalysts that could be applied to this specific molecule. numberanalytics.comspringernature.com Research is anticipated to focus on adapting transition-metal catalysts, such as those based on palladium and copper, for the direct C-H amination of 2,5-bis(trifluoromethyl)toluene, bypassing the need to pre-functionalize the benzylic position. numberanalytics.commdpi.com These methods promise higher efficiency and selectivity under milder conditions. numberanalytics.com

Organocatalysis: Metal-free catalytic systems are gaining prominence due to their lower toxicity and cost. numberanalytics.com Future synthetic strategies could explore organocatalytic routes, potentially using chiral amines or phase-transfer catalysts to achieve enantioselective synthesis of related fluorinated amines, a significant goal in pharmaceutical chemistry. springernature.comnih.gov

Flow Chemistry and Process Intensification: Moving from batch to continuous flow production can enhance safety, improve reaction control, and increase yield. The development of a continuous flow process for the synthesis of this compound would represent a significant step towards sustainable industrial-scale production.

Alternative Fluorinating Agents: Research into new fluorinating agents that are safer and more selective is ongoing. mdpi.com While the trifluoromethyl groups are already in place in the target molecule, sustainable synthesis of the precursors, such as 2,5-bis(trifluoromethyl)benzaldehyde (B1302421), would benefit from these advancements.

Synthetic StrategyTraditional Method (Example)Emerging Sustainable ApproachPotential Advantages of Sustainable Approach
Core Reaction Reductive amination of 2,5-bis(trifluoromethyl)benzaldehyde using NaBH₄ or LiAlH₄. Direct C-H amination of a suitable precursor using a Pd or Cu catalyst. numberanalytics.commdpi.comHigher atom economy, fewer synthetic steps, reduced use of stoichiometric metal hydrides.
Catalyst Type Often stoichiometric reagents or harsh catalysts.Transition-metal catalysts, organocatalysts, or enzymes. numberanalytics.comspringernature.comLower catalyst loading, milder reaction conditions, potential for asymmetry, reduced metal waste.
Process Type Batch processing.Continuous flow chemistry.Improved safety, scalability, and process control; higher consistency and yield.

Advanced Computational Design for Targeted Material Applications

The future of material science lies in the ability to design molecules for specific functions before their synthesis. Advanced computational modeling, including Density Functional Theory (DFT) and molecular dynamics simulations, provides a powerful toolkit to predict the properties of materials derived from this compound. nih.govyoutube.com

Predictive Modeling of Polymer Properties: By incorporating this compound as a monomer or functional group into polymers, its properties can be finely tuned. Computational models can simulate how the rigid, electron-withdrawing trifluoromethyl groups affect polymer chain packing, thermal stability, and surface energy. The amine group provides a reactive handle for polymerization and a site for hydrogen bonding, which strongly influences secondary structures and thermodynamic behavior. youtube.com Simulations can predict these interactions to design materials with desired characteristics, such as high thermal resistance or specific hydrophobic/hydrophilic balances. youtube.com

In Silico Screening for Electronic Materials: The significant dipole moment and electronic properties stemming from the C-F bonds make derivatives of this amine potential candidates for organic electronic materials. Computational screening can predict parameters like electron affinity and charge transport properties, guiding the design of molecules for applications in organic light-emitting diodes (OLEDs) or photovoltaic cells.

Design of Self-Assembling Systems: Molecular modeling can explore how derivatives of this compound self-assemble in solution or on surfaces. By simulating intermolecular forces—including hydrogen bonding from the amine group and dipole-dipole interactions from the CF3 groups—researchers can design novel surfactants, liquid crystals, or functional coatings.

Computational TechniqueModeled Molecular FeaturePredicted Material Property/Application
Density Functional Theory (DFT) Electron distribution, molecular orbital energies.Electronic properties (bandgap, conductivity), reactivity, spectral analysis for use in organic electronics.
Molecular Dynamics (MD) Intermolecular forces (H-bonding, van der Waals), chain conformation. youtube.comPolymer morphology, thermal stability, mechanical strength, design of self-assembling materials. youtube.com
Pharmacophore Modeling/Docking 3D arrangement of functional groups (H-bond donors/acceptors). nih.govDesign of derivatives for specific binding interactions in functional materials or as enzyme inhibitors. nih.govresearchgate.netnih.gov

Exploration of Catalytic Applications Beyond Ligand Design

While benzylamines are often used as precursors to ligands in metal-based catalysis, an emerging paradigm is the use of the amine itself as a primary catalyst. mdpi.comnih.gov The unique electronic nature of this compound makes it an intriguing candidate for organocatalysis, where its reactivity would be significantly different from standard alkyl or aryl amines.

Iminium/Enamine Catalysis: Primary amines can act as catalysts by forming transient iminium ions or enamines with carbonyl substrates. The strong electron-withdrawing effect of the two trifluoromethyl groups would drastically reduce the basicity of the amine nitrogen. This modulation could lead to unique reactivity or selectivity in reactions like asymmetric aldol (B89426) or Michael additions, potentially favoring different pathways than those observed with more basic amine catalysts.

Hydrogen Bonding Catalysis: The N-H protons of the amine can act as hydrogen bond donors, activating electrophiles. The acidity of these protons is enhanced by the proximate electron-withdrawing CF3 groups, making this compound a potentially more effective hydrogen bond donor catalyst than its non-fluorinated counterparts for certain reactions. This concept has been explored in asymmetric fluorination reactions using other types of catalysts. springernature.com

Phase-Transfer Catalysis: As an amine, it can be protonated to form an ammonium (B1175870) salt. This salt could function as a phase-transfer catalyst, shuttling anionic reagents between an aqueous and an organic phase. The lipophilicity imparted by the trifluoromethyl groups would enhance its solubility in organic media, a key attribute for an effective phase-transfer catalyst.

Potential Catalytic CycleRole of this compoundKey Molecular FeatureExample Reaction Type
Enamine Catalysis Forms a nucleophilic enamine intermediate with a ketone or aldehyde.Primary amine functionality.Asymmetric α-functionalization of carbonyls.
Iminium Catalysis Forms an electrophilic iminium ion with an α,β-unsaturated carbonyl.Primary amine functionality.Asymmetric conjugate additions (e.g., Michael addition).
Hydrogen Bonding Catalysis Activates an electrophile via hydrogen bond donation.Acidic N-H protons due to electron-withdrawing -CF₃ groups. springernature.comDiels-Alder reactions, Friedel-Crafts alkylations.

Q & A

Q. What are the recommended methods for synthesizing 2,5-bis(trifluoromethyl)benzylamine, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via reduction of 2,5-bis(trifluoromethyl)benzonitrile using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). Post-reduction, the product is purified via vacuum distillation (bp 82–84°C at 15 mmHg) or recrystallization from ethanol to achieve >95% purity . Purity verification should combine <sup>1</sup>H/<sup>19</sup>F NMR (to confirm trifluoromethyl group integrity) and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts .

Q. How should researchers handle contradictions in reported melting points for this compound?

Methodological Answer: Discrepancies in melting points (e.g., 50–55°C vs. 54–56°C for analogs ) often arise from polymorphic variations or impurities. To resolve this:

  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Use high-performance liquid chromatography (HPLC) to quantify impurities.
  • Cross-validate with X-ray crystallography to confirm molecular packing .

Q. What safety protocols are critical when working with this compound?

Methodological Answer: The compound is corrosive and requires:

  • Use of nitrile gloves, goggles, and fume hoods to prevent skin/eye contact or inhalation.
  • Storage in airtight containers under nitrogen to avoid moisture-induced degradation.
  • Emergency protocols: Immediate flushing with water for exposure and medical consultation for inhalation .

Advanced Research Questions

Q. How can this compound be utilized in coordination chemistry, and what challenges arise in crystallizing its metal complexes?

Methodological Answer: The amine group facilitates ligand behavior in transition metal complexes (e.g., Zn or Cu). Challenges include:

  • Solubility : Use polar aprotic solvents (DMF or DMSO) to dissolve the ligand and metal salts.
  • Crystallization : Slow diffusion of diethyl ether into DMF solutions promotes single-crystal growth.
  • Structural analysis : SHELX software is recommended for refining X-ray diffraction data, especially for resolving disorder in trifluoromethyl groups .

Q. What strategies optimize the incorporation of this compound into porous materials (e.g., MOFs)?

Methodological Answer:

  • Linker design : Combine with carboxylate ligands (e.g., terephthalic acid derivatives) to enhance framework stability.
  • Solvothermal synthesis : React at 120°C for 72 hours in DMF/water (4:1 v/v) to form crystalline networks.
  • Porosity analysis : Use Brunauer-Emmett-Teller (BET) measurements with N2 adsorption at 77 K to confirm pore size and surface area .

Q. How can researchers address discrepancies in <sup>19</sup>F NMR spectra of derivatives synthesized from this compound?

Methodological Answer: Unexpected splitting or shifts in <sup>19</sup>F NMR signals may indicate:

  • Steric effects : Trifluoromethyl groups create anisotropic environments; compare with computed spectra (DFT methods).
  • Dynamic processes : Variable-temperature NMR can reveal conformational exchange.
  • Impurity interference : Use <sup>1</sup>H-<sup>19</sup>F HMBC experiments to confirm connectivity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

  • Controlled hydrolysis tests : Expose the compound to HCl (0.1–6 M) at 25–60°C and monitor degradation via <sup>19</sup>F NMR.
  • Mechanistic insight : Trifluoromethyl groups may undergo partial hydrolysis to carboxylic acids under strong acids, detectable by LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.